1-(4-Hydroxybenzyl)piperazine hcl
Description
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;/h1-4,12,14H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGHSTAOEUGEGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Detailed Synthetic Routes for 1-(4-Hydroxyphenyl)piperazine (B1294502) Hydrochloride
The construction of the 1-(4-hydroxyphenyl)piperazine molecule is a multi-step process that can be approached through different strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity of the final product. The subsequent conversion to the hydrochloride salt is typically a straightforward final step involving treatment with hydrochloric acid.
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like piperazine (B1678402). These methods involve the formation of the cyclic structure from one or more open-chain molecules.
A modern and efficient strategy for constructing the piperazine ring involves the cyclization of 1,2-diamine derivatives with sulfonium (B1226848) salts. osi.lv This method offers a direct route to the heterocyclic core. In one such approach, an orthogonally protected 1,2-diamine is treated with a reagent like bromoethyldiphenylsulfonium triflate. nih.gov This reaction proceeds via the formation of a key intermediate that undergoes annulation to yield the desired piperazine ring structure. nih.gov The use of vinyl sulfonium salts has also been explored for the synthesis of 1,2-diamines, which are the essential precursors for this type of cyclization. nih.gov Mechanistic studies suggest that these reactions can proceed through the formation of an aziridine (B145994) intermediate. nih.gov This method is valued for its ability to construct the piperazine skeleton under relatively mild conditions, often without the need for transition-metal catalysts. nih.gov
The use of aziridines, highly reactive three-membered nitrogen-containing heterocycles, provides another elegant pathway to piperazine derivatives. osi.lvillinois.edu These methods leverage the ring strain of the aziridine ring, which can be opened by various nucleophiles. illinois.edu For piperazine synthesis, a common strategy is the ring-opening of an N-activated aziridine by an aniline (B41778), followed by a subsequent cyclization or cycloaddition step. osi.lvnih.gov
One-pot, three-component reactions have been developed that combine N-activated aziridines, anilines, and a third component like a propargyl carbonate in a palladium-catalyzed annulation to give highly substituted piperazines stereoselectively. The regioselectivity of the aziridine ring-opening is a critical factor and can be controlled by the substituents on the aziridine ring and the reaction conditions, allowing for the synthesis of specific isomers. frontiersin.org Continuous flow processes have also been developed for the generation and subsequent ring-opening of potentially hazardous aziridine intermediates, enhancing the safety and efficiency of this synthetic route. organic-chemistry.org
Nucleophilic substitution is a classical and widely employed method for synthesizing 1-arylpiperazines. These reactions typically involve the formation of a bond between a nitrogen atom and a carbon atom through the displacement of a leaving group.
A prevalent and traditional route to 1-(4-hydroxyphenyl)piperazine involves the reaction of an aniline derivative with a bis-electrophilic reagent, such as bis(2-chloroethyl)amine. core.ac.uknih.gov This reaction forms the piperazine ring through a double alkylation of the aniline nitrogen.
A common industrial approach starts with diethanolamine (B148213). core.ac.ukgoogle.com The diethanolamine is first treated with a strong acid like hydrobromic acid (HBr) to convert the hydroxyl groups into good leaving groups, forming a bis(2-bromoethyl)amine (B3022162) intermediate. core.ac.ukgoogle.com This halogenated precursor is then reacted with an appropriate aniline. Due to the reactivity of the free hydroxyl group on 4-aminophenol, a protected version such as p-anisidine (B42471) (4-methoxyaniline) is often used. core.ac.uk The cyclization reaction between the bis(2-bromoethyl)amine intermediate and p-anisidine yields 1-(4-methoxyphenyl)piperazine (B173029). The final step is a demethylation reaction, typically achieved by refluxing with a strong acid like HBr, to cleave the methyl ether and reveal the desired 4-hydroxyl group. google.com The resulting 1-(4-hydroxyphenyl)piperazine can then be converted to its hydrochloride salt.
The efficiency and outcome of the synthesis of 1-(4-hydroxyphenyl)piperazine are highly dependent on the careful control of reaction parameters such as temperature, pH, and the use of catalysts.
Temperature: Reaction temperatures vary significantly depending on the specific synthetic route. For instance, the cyclization of diethanolamine-derived precursors with anilines often requires high temperatures, with refluxing conditions reported at 140°C. core.ac.uk N-arylation reactions to form related compounds have been carried out at temperatures between 120-125°C. google.com In contrast, modern catalyzed reactions, such as the Buchwald-Hartwig amination, can proceed at lower temperatures, for example, between 80°C and 110°C. patsnap.com
pH Control: The control of pH is critical, particularly during the workup and isolation stages. In syntheses starting from diethanolamine and p-anisidine, the reaction mixture is often made strongly alkaline (e.g., pH 12) with a base like sodium hydroxide (B78521) to facilitate the reaction and neutralize acidic byproducts. core.ac.uk Subsequently, the pH is carefully adjusted to the acidic range (e.g., pH 5) with concentrated hydrochloric acid to precipitate and isolate the final product as its hydrochloride salt. core.ac.uk
Catalysis: While traditional methods often rely on high temperatures, modern synthetic approaches frequently employ catalysts to improve efficiency and yield. Palladium-based catalysts are widely used in C-N cross-coupling reactions to form the aryl-piperazine bond. For example, catalysts like palladium acetate (B1210297), in conjunction with specific ligands, are effective in Buchwald-Hartwig amination reactions. patsnap.com For reductive cyclization processes, catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are utilized. nih.gov These catalytic methods often allow for milder reaction conditions and greater functional group tolerance.
Table 1: Summary of Reaction Parameters for the Synthesis of 1-(4-Hydroxyphenyl)piperazine and its Precursors
| Synthetic Step | Reagents/Catalyst | Temperature | Solvent/Base | Reference |
|---|---|---|---|---|
| Cyclization (Diethanolamine route) | p-Anisidine, HBr | 120-140°C (Reflux) | 1-Butanol (B46404) / Sodium Carbonate | core.ac.uk |
| N-Arylation (Coupling) | 1-Chloro-4-nitrobenzene, N,N-Diisopropylethylamine | 120-125°C | N-Methylpyrrolidone | google.com |
| Demethylation | Hydrobromic Acid (HBr) | Reflux | - | google.com |
| Buchwald-Hartwig Coupling | Palladium Acetate, Potassium tert-amylate | 80-110°C | Toluene or Ethylene glycol dimethyl ether | patsnap.com |
| Product Isolation (HCl Salt) | Sodium Hydroxide, Hydrochloric Acid | Room Temperature | Water / Organic Solvent | core.ac.uk |
Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. This approach is valued for its atom economy and ability to rapidly generate chemical libraries.
Ugi Reaction for Piperazine Derivative Synthesis
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acetamido carboxamide derivatives and has been widely applied in the creation of diverse heterocyclic molecules, including piperazine-based structures. nih.govnih.gov The classical Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid. nih.gov While direct synthesis of 1-(4-hydroxybenzyl)piperazine HCl via the Ugi reaction is not extensively documented, the methodology provides a conceptual framework for its potential one-pot synthesis.
A hypothetical Ugi-based approach to a precursor of the target molecule could involve the reaction of piperazine, 4-hydroxybenzaldehyde (B117250), an isocyanide, and a carboxylic acid. However, the reactivity of the unprotected hydroxyl group on the benzaldehyde (B42025) could lead to side reactions. A more plausible strategy would involve using a protected 4-hydroxybenzaldehyde or a 4-methoxybenzaldehyde, followed by a deprotection or demethylation step. The versatility of the Ugi reaction allows for the generation of diverse libraries of piperazine derivatives by varying the starting components. youtube.comyoutube.com For instance, studies have demonstrated the synthesis of piperazine-bis-benzimidazoles and other complex heterocyclic systems through Ugi reactions, sometimes followed by intramolecular cyclizations. nih.govnih.gov
The solubility of reactants can be a challenge in Ugi reactions. In some cases, standard solvents like methanol (B129727) are insufficient to dissolve all components, necessitating the use of solvents like dimethylformamide (DMF) and elevated temperatures to achieve good yields. beilstein-journals.org
Demethylation Strategies
A common and practical route to 1-(4-hydroxybenzyl)piperazine involves the demethylation of its readily available methoxy (B1213986) precursor, 1-(4-methoxybenzyl)piperazine. This transformation is a crucial step in many synthetic sequences for phenolic compounds.
Conversion of Methoxy Precursors to Hydroxy Derivatives
The cleavage of aryl methyl ethers to their corresponding phenols is a well-established transformation in organic synthesis. Several reagents and conditions have been developed for this purpose, with varying degrees of selectivity and functional group tolerance. commonorganicchemistry.com
Using Hydrobromic Acid (HBr):
A traditional and effective method for demethylation involves heating the methoxy precursor with a strong protic acid like hydrobromic acid (HBr). commonorganicchemistry.comchem-station.com For example, the demethylation of 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine has been achieved by refluxing with a mixture of HBr and acetic anhydride (B1165640) for an extended period. core.ac.uk Another procedure describes the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) from 4-hydroxyphenyl piperazine dihydrobromide, which is itself prepared by demethylating the corresponding methoxy derivative with 48% HBr. google.com The use of a lower concentration of HBr (40%) has also been reported to be effective and more environmentally friendly. google.com
Using Boron Tribromide (BBr₃):
Boron tribromide (BBr₃) is a powerful and often preferred reagent for the cleavage of aryl methyl ethers due to its high reactivity and the typically mild reaction conditions required. commonorganicchemistry.comorgsyn.orgcommonorganicchemistry.com The reaction is usually performed in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature. commonorganicchemistry.comnih.gov BBr₃ is particularly useful for substrates with sensitive functional groups that might not tolerate the harsh conditions of HBr cleavage. orgsyn.org The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. mdma.ch It is generally recommended to use one equivalent of BBr₃ per ether group, with additional equivalents for other basic functional groups present in the molecule. mdma.ch
Below is a table summarizing typical conditions for these demethylation reactions:
| Reagent | Solvent(s) | Temperature | Reaction Time | Typical Yield | Reference(s) |
| HBr (48%) / Acetic Anhydride | Acetic Anhydride | Reflux (140 °C) | 12 hours | Moderate | core.ac.uk |
| HBr (40-48%) | Water/Ethanol | Elevated | Variable | >80% (for related acetyl derivative) | google.com |
| BBr₃ | Dichloromethane (DCM) | 0 °C to Room Temp | 12 hours to overnight | 79-82% (for analogous compounds) | commonorganicchemistry.com |
Advanced and Emerging Synthetic Techniques
The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. Photocatalysis and solid-phase synthesis represent two such frontiers that hold promise for the synthesis of complex molecules like this compound.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a green and powerful tool for a variety of organic transformations, including the formation of C-N bonds. frontiersin.orgrsc.org This approach utilizes a photocatalyst that, upon absorption of light, can initiate chemical reactions under mild conditions. While a specific photocatalytic synthesis of 1-(4-hydroxybenzyl)piperazine has not been explicitly detailed in the reviewed literature, related transformations provide a strong basis for its feasibility.
For instance, photocatalytic methods have been developed for the synthesis of N-arylpiperazines through decarboxylative arylation. nih.gov Another programmable approach to diverse C-substituted piperazines involves the use of organic photoredox catalysis, which circumvents the need for pre-functionalized substrates. nih.govresearchgate.net The mechanism often involves the generation of radical intermediates that can engage in C-N bond-forming reactions. For example, TiO₂ photocatalysis can be used for the N-alkylation of amines with alcohols, where the alcohol is first oxidized to an aldehyde, which then forms an imine with the amine, followed by reduction to the final product. frontiersin.org
A potential photocatalytic route to 1-(4-hydroxybenzyl)piperazine could involve the coupling of piperazine with a suitable 4-hydroxybenzyl precursor under visible light irradiation in the presence of a suitable photocatalyst. The selective coupling of benzylamine (B48309) derivatives has been demonstrated using covalent organic frameworks (COFs) as photocatalysts, achieving high conversion and selectivity. nih.gov
Solid-Phase Parallel Synthesis
Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for drug discovery and other applications. nih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with purification simplified to washing the resin after each step.
Several strategies for the solid-phase synthesis of piperazine derivatives have been reported. One approach involves the synthesis of asymmetric N,N'-disubstituted piperazines starting from a resin-bound intermediate. oup.com For example, a resin-bound p-fluorobenzoate can be reacted with piperazine to form a mono-N-arylpiperazine on the solid support, which can then be further functionalized. oup.com Alternatively, a one-pot, one-step synthesis of monosubstituted piperazines has been developed using a heterogeneous catalyst, which is amenable to parallel synthesis formats. core.ac.uk
A plausible solid-phase synthesis of a library of 1-benzylpiperazine (B3395278) analogues could start with piperazine attached to a resin. The free nitrogen could then be reacted with a variety of substituted benzyl (B1604629) halides, including a protected 4-hydroxybenzyl halide. Subsequent cleavage from the resin would yield the desired products. This approach facilitates the creation of a diverse set of compounds for structure-activity relationship (SAR) studies. nih.govoup.com
One-Pot Synthetic Procedures for Intermediates
The efficient synthesis of intermediates is paramount in the development of complex molecules. One-pot procedures, which combine multiple reaction steps in a single vessel, offer significant advantages in terms of time, resource management, and yield.
A notable one-pot synthesis involves the generation of 1-(4-methoxyphenyl)piperazine from diethanolamine. core.ac.uk In this process, diethanolamine is first treated with hydrobromic acid to form an in-situ intermediate. core.ac.uk Without isolation, this intermediate is then reacted with p-anisidine in the presence of sodium carbonate and 1-butanol to yield 1-(4-methoxyphenyl)piperazine. core.ac.uk This method circumvents the need to handle the carcinogenic intermediate bis(2-chloroethyl)amine, enhancing the safety and efficiency of the synthesis. core.ac.uk
Another significant one-pot approach is the Ugi multi-component reaction. This powerful tool in combinatorial chemistry allows for the rapid synthesis of piperazine derivatives by combining an amine, an aldehyde, an isocyanide, and a carboxylic acid in a single step. While highly effective for creating libraries of compounds for screening purposes, it is less commonly utilized for the large-scale production of specific intermediates like 1-(4-hydroxybenzyl)piperazine hydrochloride.
The synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (B109296) can also be achieved through a multi-step, one-pot-like sequence. This involves the Buchwald-Hartwig coupling of a protected p-aminophenol derivative with a piperazine derivative, followed by deprotection and subsequent reactions to yield the final product. patsnap.com
| One-Pot Method | Starting Materials | Key Reagents | Intermediate Formed | Advantages | Reference |
| In-situ generation and cyclization | Diethanolamine, p-anisidine | Hydrobromic acid, Sodium carbonate, 1-Butanol | 1-(4-methoxyphenyl)piperazine | Avoids isolation of carcinogenic intermediate | core.ac.uk |
| Ugi Reaction | Amine, Aldehyde, Isocyanide, Carboxylic acid | - | Piperazine derivatives | Rapid library synthesis | |
| Buchwald-Hartwig Coupling | Protected p-aminophenol, Piperazine derivative | Palladium catalyst, Base | 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine | High yield and purity | patsnap.com |
Chemical Reactivity and Derivatization Studies of the 1-(4-Hydroxyphenyl)piperazine Core
The 1-(4-hydroxyphenyl)piperazine core is a rich platform for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with diverse biological activities.
Oxidation Reactions of the Hydroxy Group
The phenolic hydroxyl group of 1-(4-hydroxyphenyl)piperazine is susceptible to oxidation, a reaction that can lead to the formation of quinone derivatives. The electrochemical oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, has been studied in detail. researchgate.net This process generates a p-quinone imine intermediate, which can then participate in Michael addition reactions with various nucleophiles. researchgate.net This electrochemical approach provides a pathway to synthesize new arylthiobenzazoles. researchgate.net Common oxidizing agents like potassium permanganate (B83412) can also be employed for such transformations.
| Oxidation Method | Reactant | Key Reagents/Conditions | Product | Reference |
| Electrochemical Oxidation | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | Electrochemical cell, Nucleophiles (e.g., 2-mercaptobenzothiazole) | Disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | researchgate.net |
| Chemical Oxidation | 1-(4-Hydroxyphenyl)piperazine | Potassium permanganate | Quinone derivatives |
Reduction Reactions to Amine Derivatives
The reduction of derivatives of 1-(4-hydroxyphenyl)piperazine can lead to the formation of valuable amine compounds. For instance, the nitro group in 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine can be reduced to an amine to yield 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine. This reduction is a key step in the synthesis of certain antifungal agents. core.ac.ukdissertationtopic.net The reduction of aldehyde groups on derivatives, such as in 4,4'-(piperazine-1,4-diyl)dibenzaldehyde, can be achieved using reducing agents like sodium borohydride (B1222165) to form the corresponding alcohols.
Substitution Reactions Involving the Hydroxy Moiety
The hydroxyl group on the phenyl ring can be a site for substitution reactions, allowing for the introduction of various functional groups. For example, the hydroxyl group can be converted to an ether through reactions like the Mitsunobu coupling. In one instance, tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate was synthesized by coupling (4-chlorophenyl)(3-hydroxyphenyl)methanone (B1658985) with N-Boc-4-hydroxymethylpiperidine using diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov
Cyclization Reactions to Form Complex Heterocyclic Structures
The 1-(4-hydroxyphenyl)piperazine scaffold can undergo cyclization reactions to form more intricate heterocyclic systems. For instance, piperazine derivatives can be used as starting materials in manganese(III) acetate mediated radical cyclization reactions with 1,3-dicarbonyl compounds to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov These reactions proceed through the formation of radical intermediates that cyclize to form the dihydrofuran ring. nih.gov
Acylation and Alkylation Reactions of Piperazine Nitrogen Atoms
The nitrogen atoms of the piperazine ring are nucleophilic and readily undergo acylation and alkylation reactions, providing a straightforward method for introducing a wide variety of substituents.
Acylation: The synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, a key intermediate for antifungal drugs like ketoconazole, is a well-documented acylation reaction. google.com This can be achieved by reacting 4-hydroxyphenylpiperazine dihydrobromide with acetic anhydride in an alcohol-water solution in the presence of an alkali. google.com This method offers high yields and purity. google.com Similarly, benzoyl chloride derivatives can be reacted with 4-piperazin-1-yl phenol (B47542) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form various (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives. nih.gov
Alkylation: The piperazine nitrogens can be alkylated using various alkyl halides or through reductive amination. researchgate.net For example, N-acetylpiperazine can be alkylated with different alkyl halides, followed by hydrolysis of the acetyl group to yield N-alkylpiperazines. researchgate.net Reductive amination offers a milder alternative, where piperazine reacts with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov This method is particularly useful for synthesizing N-substituted piperidine (B6355638) and pyrrolidine (B122466) derivatives. nih.gov
| Reaction Type | Reactant | Reagent | Product | Reference |
| Acylation | 4-Hydroxyphenylpiperazine dihydrobromide | Acetic anhydride, Alkali | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | google.com |
| Acylation | 4-Piperazin-1-yl phenol | Benzoyl chloride derivatives, DIPEA | (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives | nih.gov |
| Alkylation | N-Acetylpiperazine | Alkyl halides | N-Alkyl-N'-acetylpiperazines | researchgate.net |
| Reductive Amination | Piperazine derivative | Aldehyde, Sodium triacetoxyborohydride | N-Alkylpiperazine derivative | nih.gov |
Strategic Derivatization for Enhanced Research Utility
The molecular scaffold of 1-(4-hydroxybenzyl)piperazine serves as a valuable starting point for strategic derivatization, a process that involves chemically modifying the parent compound to create a library of new molecules with enhanced or specialized properties for research applications. The presence of reactive functional groups—the phenolic hydroxyl group and the secondary amine on the piperazine ring—allows for a variety of chemical transformations. These modifications are instrumental in exploring structure-activity relationships (SAR), developing novel therapeutic agents, and creating tools for chemical biology and analytical science.
The piperazine ring is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. nih.gov By modifying the 1-(4-hydroxybenzyl)piperazine core, researchers can fine-tune its pharmacological profile.
One significant area of research involves the synthesis of derivatives with potential applications in treating central nervous system (CNS) disorders. For instance, a new piperazine derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), was synthesized and evaluated for its antioxidant and CNS activities. researchgate.netufg.br This derivatization introduced bulky tert-butyl groups to the phenolic ring and a methoxyethanone group to the piperazine nitrogen. Pharmacological testing revealed that LQFM180 exhibits anxiolytic-like and antidepressant-like effects, suggesting its potential as a scaffold for developing new drugs for mental health disorders. researchgate.netufg.br The compound was found to interact with α1B, 5-HT1A, and D2 receptors. researchgate.net
Another key application of derivatization is in the development of enzyme inhibitors. A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed and synthesized to act as tyrosinase inhibitors, which have potential applications in treating skin hyperpigmentation disorders. researchgate.netnih.gov These derivatives were created by acylating the nitrogen of the 4-hydroxyphenylpiperazine core with various benzoyl chlorides. The study found that derivatives with hydrophobic ortho-substituents on the aroyl moiety showed the most potent inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). researchgate.net These compounds were found to be competitive inhibitors and demonstrated anti-melanogenic activity in B16F10 cells. researchgate.net
Table 1: Derivatization of 1-(4-Hydroxybenzyl)piperazine for Enhanced Biological Activity
| Derivative Name | Structural Modification | Enhanced Research Utility | Research Findings |
| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) | Addition of 3,5-di-tert-butyl groups to the phenol ring and a methoxyacetyl group to the piperazine nitrogen. | CNS Agent, Antioxidant | Showed anxiolytic and antidepressant-like activity; binds to α1B, 5-HT1A, and D2 receptors. researchgate.netufg.br |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(2-halophenyl)methanones | Acylation of the piperazine nitrogen with various ortho-substituted benzoyl chlorides. | Tyrosinase Inhibitor | Acted as potent competitive inhibitors of tyrosinase, with IC50 values in the low micromolar range. researchgate.net |
Beyond creating new bioactive molecules, derivatization is a crucial strategy for enhancing the analytical detectability of piperazine and its analogues. Piperazine itself lacks a strong chromophore, making it difficult to detect at low concentrations using standard HPLC-UV instrumentation. jocpr.comresearchgate.net To overcome this, pre-column or post-column derivatization methods are employed to attach a UV-active or fluorescent tag to the piperazine molecule.
Common derivatizing agents for piperazine and related amines include:
4-Chloro-7-nitrobenzofuran (NBD-Cl): This agent reacts with the secondary amine of the piperazine to form a stable, UV-active derivative, enabling sensitive detection in active pharmaceutical ingredients (APIs). jocpr.comresearchgate.net
Dansyl Chloride: This reagent is used in pre-column derivatization to create a fluorescent derivative of piperazine, allowing for highly sensitive detection by HPLC-mass spectrometry. nih.gov This method has been successfully used to determine trace residues of piperazine in pharmaceutical products. nih.gov
These derivatization techniques are essential for quality control in the pharmaceutical industry and for pharmacokinetic studies, where precise quantification of the compound and its metabolites is required.
Table 2: Derivatizing Agents for Analytical Detection of Piperazine
| Derivatizing Agent | Resulting Derivative | Method of Detection | Purpose |
| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | UV-active piperazine derivative | HPLC-UV | Quantification of trace piperazine in APIs. jocpr.comresearchgate.net |
| Dansyl Chloride | Fluorescent piperazine derivative | HPLC-Mass Spectrometry | Sensitive determination of trace piperazine residues. nih.gov |
In Vitro Biological Activity and Pharmacological Mechanisms
Enzyme Inhibition Studies
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. By selectively blocking the action of specific enzymes, these compounds can modulate biochemical pathways with a high degree of precision. Research into piperazine (B1678402) derivatives has identified significant inhibitory activity against several enzymes, including tyrosinase, and has explored the potential for related structures to inhibit other key enzymatic targets.
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a critical role in melanin (B1238610) biosynthesis. researchgate.netnih.gov As the rate-limiting enzyme in this pathway, it is a key target for agents designed to treat hyperpigmentation disorders and is also of interest in the food industry for preventing the browning of fruits and vegetables. nih.gov The 4-hydroxyphenylpiperazine scaffold has been identified as a promising structural motif for the development of potent tyrosinase inhibitors. researchgate.netnih.gov
In initial biochemical assays, the parent compound 4-(1-piperazinyl)phenol, the core structure of 1-(4-Hydroxybenzyl)piperazine hcl, demonstrated promising inhibitory activity against tyrosinase from the mushroom Agaricus bisporus (AbTYR). nih.govresearchgate.net This fungal enzyme is widely used as a model in the preliminary screening of potential tyrosinase inhibitors due to its availability and structural similarities to human tyrosinase. nih.govresearchgate.net The compound, referred to as compound 1 in research studies, exhibited a half-maximal inhibitory concentration (IC₅₀) value of 28.9 μM. nih.govresearchgate.net This level of activity established it as a viable lead compound for the development of more potent derivatives. nih.gov
To understand how 4-(1-piperazinyl)phenol interacts with the enzyme, kinetic studies were performed. These investigations revealed that the compound acts as a competitive inhibitor of AbTYR. nih.govresearchgate.net A competitive inhibition mechanism suggests that the inhibitor molecule binds to the active site of the enzyme, the same site where the natural substrate (like L-tyrosine or L-DOPA) would bind. This binding event prevents the substrate from accessing the enzyme, thereby blocking the catalytic reaction. nih.gov The competitive nature of the inhibition, demonstrated through Lineweaver-Burk plot analysis, indicates that the (4-hydroxyphenyl)piperazine group serves as a key structural element for recognition and binding within the catalytic cavity of the tyrosinase enzyme, likely mimicking the structure of the natural phenolic substrates. nih.govresearchgate.net
Building on the promising activity of the parent compound, researchers synthesized a series of derivatives to explore the structure-activity relationship (SAR). nih.gov In these new compounds, an aroyl moiety was attached to the second nitrogen atom of the piperazine ring. This modification led to the discovery of compounds with significantly enhanced inhibitory potency. nih.govresearchgate.net
The most potent inhibitors were found among derivatives carrying hydrophobic substituents at the ortho- (C-2') position of the benzoyl ring. researchgate.netnih.gov For instance, compounds with chloro (Cl), bromo (Br), trifluoromethyl (CF₃), or methoxy (B1213986) (OCH₃) groups at the C-2' position were found to be the most effective, displaying IC₅₀ values below 5 μM, making them more than three times as potent as the reference inhibitor, kojic acid (IC₅₀ = 17.8 μM). nih.gov
Notably, the introduction of a second chlorine atom at the C-4' position further increased the potency. The resulting compound, (2,4-dichlorophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone, exhibited the strongest inhibitory effect with an IC₅₀ value of 1.5 μM. nih.gov In contrast, introducing a simple phenyl group or no substituent at all resulted in compounds with weaker activity than the original parent compound. nih.gov These findings underscore that specific hydrophobic and electronic modifications to the aroyl ring are crucial for optimizing the inhibitory activity of this class of compounds against tyrosinase. researchgate.netnih.gov
Table 1: Inhibitory Activity (IC₅₀) of 4-(4-Hydroxyphenyl)piperazine Derivatives Against Agaricus bisporus Tyrosinase (AbTYR)
| Compound | Substituent (R) on Aroyl Moiety | IC₅₀ (μM) nih.gov |
|---|---|---|
| Parent Compound | - | 28.9 |
| Kojic Acid (Reference) | - | 17.8 |
| Derivative 7 | 2-Cl | 2.6 |
| Derivative 10 | 2,4-Cl₂ | 1.5 |
| Derivative 11 | 2-Br | 4.5 |
| Derivative 17 | 2-CF₃ | 4.6 |
| Derivative 21 | 2-OCH₃ | 3.5 |
| Derivative 9 | 4-Cl | 8.9 |
| Derivative 2 | H (unsubstituted) | 73.2 |
| Derivative 3 | 4-C₆H₅ | 128.3 |
Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. As this pathway is essential for DNA and RNA synthesis, IMPDH is a validated target for antiviral, anticancer, and antibacterial drug development. While direct studies on this compound as an IMPDH inhibitor are not prominent, research on related piperazine analogues has demonstrated the potential of this chemical scaffold to target the enzyme. acs.org
Studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH (Mtb IMPDH) have shown that modifications to the piperazine structure can yield potent inhibitors. These efforts, employing fragment-based drug design, led to the development of compounds with nanomolar to low micromolar affinity. acs.org For example, linking fragments through a piperazine core resulted in compounds with IC₅₀ values as low as 0.47 μM. acs.org The research highlighted that even minor changes to substituents on the phenyl ring of related compounds could significantly alter inhibitory activity, indicating a sensitive structure-activity relationship. acs.org However, these potent enzyme inhibitors did not show significant whole-cell activity against the bacteria, which could be due to factors like poor membrane permeability or drug efflux mechanisms. acs.org
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of a class of bioactive lipids, including the endocannabinoid anandamide. nih.govmedchemexpress.com By hydrolyzing these signaling lipids, FAAH plays a role in regulating pain, inflammation, and mood. nih.gov Consequently, inhibitors of FAAH are of significant therapeutic interest. nih.govnih.gov
The piperazine scaffold has been identified as a viable structure for the development of FAAH modulators. For instance, a patent describes N-Pyridin-3-yl-4-{3-[4-(trifluoromethyl)phenoxy]benzyl}piperazine-1-carboxamide as a useful FAAH inhibitor. google.com This demonstrates that piperazine-containing structures can be designed to interact with and inhibit this enzyme. The core piperazine ring serves as a versatile scaffold that can be functionalized to achieve specific interactions within the FAAH active site. While direct modulation of FAAH by this compound has not been extensively documented, the activity of these related piperazinecarboxamide derivatives suggests a potential avenue for the development of new FAAH inhibitors based on this chemical class. google.com
Tyrosinase Enzyme Inhibition
Receptor Binding and Functional Assays (In Vitro)
Information regarding the direct interaction of this compound with key neurotransmitter and sigma receptors is limited. The following sections outline the typical interactions observed for the broader class of arylpiperazine compounds, but it must be emphasized that this information is not specific to this compound.
Neurotransmitter Receptor Interactions
Piperazine derivatives are well-known for their diverse activities at various neurotransmitter receptors. researchgate.net
Serotonin (B10506) Receptor Affinities and Modulation (5-HT1A, 5-HT2A, 5-HT1B/1C)
Arylpiperazines frequently exhibit significant affinity for serotonin receptors. nih.gov For instance, compounds with a piperazine moiety often interact with 5-HT1A and 5-HT2A receptors. nih.gov Some substituted piperazines act as 5-HT1A receptor agonists, which can influence serotonin release. wikipedia.org The nature of the substituent on the piperazine ring plays a crucial role in determining the affinity and functional activity at different 5-HT receptor subtypes, such as 5-HT1B and 5-HT1C. nih.gov However, no specific binding data (e.g., Kᵢ values) for this compound at these receptors has been reported in the available literature.
Dopamine (B1211576) Receptor Affinities and Selectivity (D1, D2, D3, D4)
The interaction of piperazine derivatives with dopamine receptors is a significant area of pharmacological research. ijrrjournal.com N-phenylpiperazine analogs have been evaluated for their binding affinity and selectivity for dopamine D2 and D3 receptors. nih.gov The D2-like receptors (D2, D3, D4) are primary targets for many psychoactive compounds. nih.gov The affinity for these receptors is highly dependent on the specific chemical structure of the derivative. For example, certain arylpiperazine derivatives show high affinity for the D3 receptor with significant selectivity over the D2 subtype. nih.gov Specific affinities for this compound at D1, D2, D3, or D4 receptors are not documented.
Adrenergic Receptor Interactions (α1-adrenoceptor)
Certain 1,4-substituted piperazine derivatives have been shown to possess high affinity for α-adrenoceptors, particularly the α1 subtype. nih.govresearchgate.net The substitution pattern on the piperazine ring is critical for this interaction, with some derivatives acting as potent α1-adrenoceptor antagonists. nih.govresearchgate.net These receptors are involved in various physiological processes, including the regulation of blood pressure. guidetopharmacology.org There is no specific data available concerning the affinity of this compound for α1-adrenoceptors.
GABA Receptor Agonist Activity
Some piperazine derivatives have been investigated for their effects on the GABAergic system. nih.gov The primary mechanism often involves antagonism at the GABAA receptor, which can lead to an increase in neurotransmitter levels by reducing inhibitory inputs. nih.gov While some sources suggest that 1-(4-Hydroxyphenyl)piperazine (B1294502) hydrochloride may act as a GABA receptor agonist, this is not substantiated by detailed in vitro studies in the available literature. The activity of piperazine derivatives at GABAA receptors appears to be structure-dependent, with some compounds showing potent antagonism. nih.gov
Sigma Receptor (S1R, S2R) Affinity and Agonism
Sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are intracellular chaperone proteins that have emerged as important drug targets. nih.govwikipedia.org Benzylpiperazine derivatives have been developed as high-affinity sigma-1 receptor ligands, with some acting as antagonists. nih.gov The affinity for S1R and selectivity over S2R are key parameters in the development of these compounds for therapeutic purposes. nih.gov No studies detailing the affinity or functional activity of this compound at sigma receptors were found.
In Vitro Antimicrobial and Antifungal Investigations
The rise of antimicrobial resistance has spurred the search for new chemical entities with antibacterial and antifungal properties. Piperazine derivatives have been extensively investigated in this context. nih.govnih.gov
Piperazine derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov Numerous studies have synthesized and tested novel piperazine compounds against both Gram-positive and Gram-negative bacteria.
Staphylococcus aureus : Quinolone-piperazine hybrids have shown notable activity against S. aureus, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low micromolar range (e.g., 2–7.8 µM). ijcmas.com Other studies on novel piperazine derivatives found them to be effective against Methicillin-Resistant S. aureus (MRSA). nih.gov
Pseudomonas aeruginosa : Certain 4-piperazinylquinoline compounds have displayed promising activity against P. aeruginosa, with MIC values between 3.9 and 7.8 µM. ijcmas.com However, other series of piperazine derivatives have shown limited to no activity against this strain, highlighting the sensitivity of activity to specific structural modifications. ijcmas.com
Vibrio cholerae : While direct studies on 1-(4-Hydroxybenzyl)piperazine against V. cholerae are scarce, related heterocyclic compounds like quinazolin-2,4-dione derivatives have been designed as potential inhibitors for this pathogen, with computational studies supporting their candidacy. researchgate.net
Bacillus subtilis : Piperazine derivatives have been tested against B. subtilis, with some showing inhibitory activity. ijcmas.com For example, quinoline-piperazine hybrids were active with MICs in the range of 3.9–7.8 µM. ijcmas.com
Table 3: In Vitro Antibacterial Activity of Piperazine Derivatives
| Bacterial Strain | Compound Type | Activity (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Quinolone-piperazine hybrid | 2–7.8 µM | ijcmas.com |
| Pseudomonas aeruginosa | Quinolone-piperazine hybrid | 3.9–7.8 µM | ijcmas.com |
| Bacillus subtilis | Quinolone-piperazine hybrid | 3.9–7.8 µM | ijcmas.com |
| MRSA | Novel piperazine derivative | 16 µg/mL (RL-308) | nih.gov |
The piperazine nucleus is also a key component in compounds with significant antifungal properties.
Candida spp. : Many piperazine derivatives exhibit potent activity against various Candida species, including drug-resistant strains. acgpubs.orgnih.gov Some (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives strongly inhibit the morphological transition (yeast-to-hyphae) and biofilm formation of C. albicans, which are crucial for its virulence, without affecting the pathogen's growth rate. mdpi.com Other studies have shown that alkylated piperazine-azole hybrids can disrupt the ergosterol (B1671047) biosynthetic pathway by inhibiting the 14α-demethylase enzyme. acgpubs.org
Phytopathogenic Fungi : Piperazine derivatives have shown efficacy against fungal strains that affect plants. For example, various synthesized piperazine compounds were active against Aspergillus niger and Aspergillus flavus, which are known plant pathogens. nih.govnih.gov A piperazine propanol (B110389) derivative was found to be a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in the fungal cell wall, and showed activity against Aspergillus fumigatus. nih.gov
Table 4: In Vitro Antifungal Activity of Piperazine Derivatives
| Fungal Strain | Compound Type | Mechanism/Activity | Reference |
|---|---|---|---|
| Candida albicans | (1-aryloxy-2-hydroxypropyl)-phenylpiperazine | Inhibits hyphal formation and biofilm development. | mdpi.com |
| Non-albicans Candida | Alkylated piperazine-azole hybrid | Excellent MIC values; inhibits 14α-demethylase. | acgpubs.org |
| Aspergillus fumigatus | Piperazine propanol derivative | Inhibits 1,3-beta-D-glucan synthase (IC50 = 0.16 µM). | nih.gov |
| Aspergillus niger | Substituted piperazine derivative | Significant antifungal activity observed. | nih.govnih.gov |
The antimicrobial activity of piperazine derivatives is highly dependent on their substitution patterns. For antibacterial agents, the incorporation of a quinoline (B57606) moiety at the piperazine nitrogen often enhances activity. ijcmas.com The nature of substituents on the aromatic side chains is also critical; for example, within a series of penicillins and cephalosporins containing an N(4)-substituted piperazine-2,3-dione, the specific substituent determined the antibacterial spectrum and potency. acgpubs.org
For antifungal activity, hybridization with azole moieties can lead to potent compounds that inhibit ergosterol biosynthesis. acgpubs.org In another series, the presence of a nitrophenyl substituent on the piperazine ring was found to be advantageous for both antibacterial and antifungal activity. nih.gov The linkage and substituents on the piperazine core are crucial for tuning the biological effect, whether it's enhancing membrane penetration or improving affinity for a specific molecular target.
In Vitro Antiproliferative and Cytotoxic Activity Assessments
Piperazine derivatives have been reported as promising agents for anticancer therapy due to their antiproliferative effects on various human cancer cell lines. A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity against a panel of liver, breast, colon, gastric, and endometrial cancer cell lines.
Similarly, novel piperazine-substituted pyranopyridines demonstrated antiproliferative activity at micromolar and submicromolar concentrations across different cancer cell lines, with mechanisms involving the induction of apoptosis. Another study on 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline found broad-spectrum antiproliferative activity, with the most active compounds showing IC50 values in the low micromolar range (1.47-4.68 µM) and inducing DNA damage and G2/M cell cycle arrest. nih.gov
A study on derivatives of the title compound, specifically (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones, found that while they were potent tyrosinase inhibitors, they displayed no cytotoxicity in MTT assays on B16F10 melanoma cells, indicating a favorable selectivity profile for that specific biological target. This highlights that cytotoxicity can be tuned and is not an inherent property of all biologically active piperazine compounds.
Table 5: In Vitro Antiproliferative Activity of Piperazine Derivatives
| Compound Series | Cancer Cell Lines | Activity (IC50) | Mechanism | Reference |
|---|---|---|---|---|
| Piperazine-substituted pyranopyridines | DU145 (Prostate) | 0.5 µM (for DO11-46) | Induction of apoptosis | |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Various (Liver, Breast, etc.) | Significant cell growth inhibition | Not specified | |
| 4-substituted-piperazine-1-carbodithioates | HCT-116, A549, MCF-7, etc. | 1.47-4.68 µM | DNA damage, G2/M arrest | nih.gov |
| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | B16F10 (Melanoma) | No cytotoxicity observed | N/A |
Inhibition of Cancer Cell Lines (e.g., HCV29T, PC-3)
For instance, a series of novel piperazine derivatives of vindoline (B23647) displayed significant antiproliferative activity against a panel of 60 human tumor cell lines. mdpi.com Notably, some of these compounds exhibited potent growth inhibition against colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com Specifically, one derivative showed a growth inhibition of over -80% on SF-539 and SNB-75 brain tumor cell lines. mdpi.com
In the context of prostate cancer, research on other piperazine-containing compounds has shown notable activity. For example, a derivative of boswellic acid incorporating a piperazine amide at the C-24 position was found to be highly potent in inhibiting the growth of the PC-3 prostate cancer cell line, with an IC₅₀ value of 0.04 µM. nih.gov Another study on piperidine (B6355638) derivatives, a related class of heterocyclic compounds, also demonstrated concentration-dependent inhibition of PC-3 cell proliferation. researchgate.net
These findings underscore the potential of the piperazine scaffold in the design of new anticancer agents. The mechanism of action for some of these derivatives has been linked to the induction of apoptosis and cell cycle arrest. nih.govnih.gov
Dose-Dependent Inhibition Studies
Dose-response studies are crucial for characterizing the potency of potential anticancer compounds. While specific dose-dependent inhibition data for this compound is not available, studies on related piperazine derivatives illustrate this principle. For example, a study on piperazine and sodium nitrite (B80452) administration in mice demonstrated a dose-response relationship for the induction of lung neoplasms. nih.gov
In another study, a piperazine derivative of β-elemene was shown to be cytotoxic to liver cancer cells, with the selectivity for cancer cells over normal cells being a key finding. nih.gov The antiproliferative activity of piperazine-linked quinolinequinones was also found to be dose-dependent across various cancer cell lines, with some compounds showing potent activity at low concentrations. nih.gov
Table 1: Anticancer Activity of Selected Piperazine Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
| Piperazine-containing boswellic acid derivative | PC-3 (Prostate) | IC₅₀ = 0.04 µM | nih.gov |
| Piperazine derivative of β-elemene | Liver Cancer Cells | Cytotoxic | nih.gov |
| Piperazine-linked quinolinequinones | Various | Dose-dependent inhibition | nih.gov |
| Vindoline-piperazine conjugate | Breast Cancer (MDA-MB-468) | GI₅₀ = 1.00 µM | mdpi.com |
| Vindoline-piperazine conjugate | Non-Small Cell Lung Cancer (HOP-92) | GI₅₀ = 1.35 µM | mdpi.com |
This table presents data for piperazine derivatives, not specifically for this compound.
Additional Pre-clinical Biological Activities
Beyond their potential in cancer therapy, piperazine derivatives have been investigated for a range of other pharmacological effects, highlighting their versatility.
Anxiolytic Effects in Animal Models
Several studies have pointed towards the anxiolytic-like effects of piperazine derivatives in various animal models. For example, a new piperazine derivative, LQFM180, demonstrated anxiolytic-like activity in the open field test in mice. researchgate.net Another study on new arylpiperazine derivatives confirmed their anxiolytic effects in the elevated plus-maze test, suggesting the involvement of the 5-HT₁ₐ receptor system. nih.gov The anxiolytic potential of these compounds is often evaluated using models such as the elevated plus-maze, light and dark box, and Vogel conflict test. researchgate.net
Antidepressant Properties of Related Compounds
The piperazine scaffold is a common feature in many antidepressant medications, and research continues to explore new derivatives with potential antidepressant-like activity. asianpubs.orgnih.gov Studies have shown that some piperazine derivatives can elicit antidepressant-like effects in animal models like the forced swimming test. cdnsciencepub.com For instance, certain novel phenylpiperazine derivatives have demonstrated antidepressant-like effects in rodent models, with mechanisms potentially involving the serotonergic system. researchgate.netnih.gov A patent application also describes 1-butyl-2-hydroxyaralkyl piperazine derivatives with potential triple reuptake inhibition of serotonin, norepinephrine, and dopamine, suggesting a broad-spectrum antidepressant profile. semanticscholar.org
Antiarrhythmic Activity in In Vitro and Animal Models
The cardiovascular effects of piperazine derivatives have also been explored, with some compounds showing promise as antiarrhythmic agents. A study on 1,4-disubstituted piperazine derivatives revealed that many of them possess strong antiarrhythmic activity in adrenaline-induced and coronary artery ligation-reperfusion models of arrhythmia in rats. nih.gov This effect is believed to be primarily related to their α₁-adrenolytic properties. nih.gov Another study on a specific piperazine derivative, MG-1(R,S), and its enantiomers also demonstrated significant antiarrhythmic and hypotensive activities, which were linked to their adrenolytic properties. nih.gov
Antioxidant Effects
Several piperazine derivatives have been shown to possess antioxidant properties, which can be beneficial in various pathological conditions associated with oxidative stress. One study synthesized a new piperazine derivative, LQFM180, which exhibited antioxidant activity in both electroanalytical assays and DPPH activity tests. researchgate.net Another study on aryl/aralkyl piperazine derivatives containing a xanthine (B1682287) moiety also identified compounds with significant antioxidant activity. nih.gov The presence of a hydroxyl group in the structure of these compounds appears to be crucial for their antioxidant properties. nih.gov A review of piperazine compounds highlighted that coupling the piperazine ring to various heterocyclic systems can yield compounds with good antioxidant activity. asianpubs.orgresearchgate.net
Structure Activity Relationship Sar Elucidation
Impact of Phenyl Ring Substituents on Biological Activity
The benzyl (B1604629) portion of the molecule, particularly the phenyl ring and its substituents, plays a pivotal role in defining the pharmacological profile of these compounds. The nature, position, and electronic properties of these substituents can dramatically alter biological efficacy.
The hydroxyl (-OH) group on the phenyl ring is a critical determinant of activity in many 1-(4-Hydroxybenzyl)piperazine analogs. Its position, particularly the para-position (position 4), is often crucial for potent biological effects. In a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives designed as tyrosinase inhibitors, the 4-hydroxyphenyl moiety was identified as a key pharmacophoric element. nih.gov Docking simulations predicted that this specific group orients itself between the two copper ions within the active site of the tyrosinase enzyme, highlighting the importance of the para-hydroxy substitution for inhibitory action. nih.gov
Furthermore, studies on other phenolic compounds have reinforced the significance of the hydroxyl group for certain biological activities. For instance, the phenolic hydroxyl groups in natural coumarins are directly involved in their antioxidant and antitumor activities, likely through their ability to donate protons to trap free radicals. pjmhsonline.com While direct evidence for 1-(4-Hydroxybenzyl)piperazine is specific to certain targets, the principle that the phenolic hydroxyl group is a key interactive feature is well-established. Modifications to this group, such as alkylation, have been shown to improve antimicrobial activity in some coumarins by increasing lipophilicity and enhancing penetration into pathogens. pjmhsonline.com Research into derivatives like 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, which possesses antioxidant and central nervous system activity, shows that additional bulky substituents can be added to the phenyl ring while retaining the vital para-hydroxy group. nih.gov
The introduction of lipophilic and electron-withdrawing groups onto the phenyl ring significantly modulates the biological activity of piperazine (B1678402) derivatives. Electron-withdrawing groups can enhance the potency of compounds in various contexts. For example, in a series of phenylpiperazine derivatives evaluated for acaricidal activity, the introduction of an electron-withdrawing fluorine atom or a cyano group onto the benzene (B151609) ring led to increased efficacy. nih.gov This principle extends to other therapeutic areas; studies on piperazine-based compounds have shown that adding electron-withdrawing substituents like chloro- or fluoro- groups to a linked benzene ring enhanced anti-tumor activity. nih.gov
Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is another critical factor that can be tuned by phenyl ring substituents. This property affects the ability of a molecule to cross biological membranes and reach its target. The addition of electron-withdrawing groups can increase lipophilicity, which may, in turn, enhance antibacterial activity by improving penetration of the bacterial cell membrane. mdpi.comresearchgate.net In the design of tyrosinase inhibitors based on a 4-hydroxyphenylpiperazine scaffold, it was found that hydrophobic substituents placed at the ortho-position of a separate aroyl moiety attached to the piperazine nitrogen resulted in the most potent compounds. nih.gov
| Substituent Type | Position | Effect on Activity | Example Activity | Reference |
|---|---|---|---|---|
| Hydroxy (-OH) | Para (4-position) | Essential for activity | Tyrosinase Inhibition | nih.gov |
| Fluorine (-F) | Unspecified on Phenyl Ring | Increased activity | Acaricidal | nih.gov |
| Cyano (-CN) | Unspecified on Phenyl Ring | Increased activity | Acaricidal | nih.gov |
| Chloro (-Cl) / Fluoro (-F) | Unspecified on linked Benzene Ring | Enhanced activity | Antitumor | nih.gov |
| Hydrophobic groups | Ortho on Aroyl Moiety | Increased potency | Tyrosinase Inhibition | nih.gov |
Role of the Piperazine Ring Conformation and Substitution
The six-membered piperazine ring typically exists in a thermodynamically favored "chair" conformation. nih.gov However, it can also adopt a higher-energy "boat" conformation, particularly when it acts as a bidentate ligand in metal complexes, though this can sometimes lower binding affinity. nih.gov The conformational freedom of the piperazine ring and its connected moieties can be crucial for fitting into a receptor's binding pocket. For some sigma-receptor ligands, derivatives of piperazine exhibit considerable conformational freedom, suggesting that the receptor does not impose rigid stereochemical demands. researchgate.net Computational studies performing conformational analysis on piperazine analogs have shown that the presence of a solvent does not always significantly alter the location of conformational energy minima compared to the vacuum phase, indicating that the inherent structural properties of the molecule are strong drivers of its preferred shapes. njit.edu
Modifying the nitrogen atoms of the piperazine ring through alkylation or acylation is a common strategy to alter the pharmacological properties of the resulting compounds. These substitutions can directly influence how the molecule interacts with its biological target.
Studies have shown that N-substitutions on the piperazine ring are often well-tolerated and can lead to potent compounds. nih.gov In one study on acaricidal agents, N-acylation with an acetyl group resulted in a compound with very high activity. nih.gov Similarly, N-alkylation with a benzyl group yielded good activity, whereas a longer, more flexible butyl group led to a decrease in potency. nih.gov This suggests that the size, shape, and nature of the N-substituent are critical.
In the context of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring can accommodate a variety of bulky groups, including substituted indole rings connected via an amide or methylene linker, without losing high binding affinity and selectivity. nih.gov The nitrogen atoms of the piperazine ring can also act as important hydrogen bond acceptors, a role that can be lost if substituted with groups that weaken this ability, potentially reducing biological activity. nih.gov However, in some cases, an unsubstituted piperazine ring is preferred; for certain flavone derivatives, leaving the piperazine unsubstituted was found to be better for activity against K562 cancer cells. nih.gov
| Substitution Type | Substituent | Effect on Activity | Example Activity | Reference |
|---|---|---|---|---|
| N-Acylation | Acetyl | High activity | Acaricidal | nih.gov |
| N-Alkylation | Benzyl | Good activity | Acaricidal | nih.gov |
| Butyl | Decreased activity | Acaricidal | nih.gov | |
| N-Substitution | Substituted Indole Rings | Maintained high affinity | D3 Receptor Binding | nih.gov |
| N-Substitution | Unsubstituted | Better activity | Anti-K562 | nih.gov |
Spacer Length and Flexibility in Derivatized Compounds
The length of an aliphatic spacer can determine the mode of action of a drug. For example, in a series of arylpiperazines targeting serotonin (B10506) receptors, compounds with a two-carbon (dimethylene) spacer acted as weak postsynaptic 5-HT1A receptor antagonists. nih.gov In contrast, increasing the spacer length to four carbons (tetramethylene) resulted in one analog being a postsynaptic antagonist and another being a partial agonist, demonstrating that spacer length can switch a compound's functional activity. nih.gov
Comparative SAR with Known Pharmacophores and Analogues
Comparison with Benzylpiperazine (BZP)
1-(4-Hydroxybenzyl)piperazine is a primary metabolite of Benzylpiperazine (BZP), a well-studied psychoactive compound. europa.eu BZP itself is known to act as a stimulant by increasing synaptic levels of dopamine, serotonin, and norepinephrine. researchgate.netnih.gov The primary structural difference is the presence of a hydroxyl group at the para-position (position 4) of the benzyl ring. This single modification has significant pharmacological implications.
Influence of Substitutions on the Benzyl Moiety
The substitution pattern on the benzyl ring is a critical determinant of activity. Research on analogues provides insight into how modifications to the 4-hydroxybenzyl portion of the molecule can tune its biological effects.
Steric Hindrance: In a related compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one, the addition of two bulky tert-butyl groups to the phenolic ring was explored. researchgate.netnih.gov This analogue demonstrated significant antioxidant activity and also showed anxiolytic-like and central depressant effects. researchgate.netnih.gov It was found to bind to α1B, 5-HT1A, and D2 receptors, although in the low micromolar range. nih.gov This suggests that increasing steric bulk around the hydroxyl group can modulate receptor interaction and introduce new activities, such as antioxidant properties.
Positional Isomerism: The positioning of the hydroxyl group is also key. The main metabolites of BZP include both 3-hydroxy-BZP and 4-hydroxy-BZP. europa.eu The specific location of the hydroxyl group can influence receptor selectivity and metabolic stability.
Comparison with Phenylpiperazine Pharmacophores
Another important class of analogues for comparison are the phenylpiperazines, where the phenyl ring is directly attached to the piperazine nitrogen, lacking the methylene (-CH2-) linker of benzylpiperazines. Compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are classic examples. researchgate.net
Role of the Benzyl Linker: The presence of the flexible benzyl linker in 1-(4-Hydroxybenzyl)piperazine, as opposed to the rigid direct connection in phenylpiperazines, allows for a different spatial orientation of the aromatic ring relative to the piperazine core. This can significantly impact how the molecule fits into a receptor's binding pocket. rsc.org
Aromatic Substitution: Phenylpiperazines like mCPP are primarily serotonergic agents, a pharmacological profile that differs from the mixed monoaminergic activity of BZP. europa.euresearchgate.net This highlights that both the nature of the aromatic ring substituent (e.g., chloro, trifluoromethyl vs. hydroxy) and the presence or absence of the benzyl linker are crucial for determining the primary mechanism of action.
Impact of Modifications at the N1-Position of the Piperazine Ring
The unsubstituted N1-H of 1-(4-Hydroxybenzyl)piperazine is a key site for modification. Attaching different functional groups to this nitrogen leads to a wide array of compounds with diverse biological activities. Studies on related scaffolds show that this position is critical for modulating potency and selectivity.
For instance, in a series of 4-(4-hydroxyphenyl)piperazine-based tyrosinase inhibitors (note the positional difference where the hydroxyphenyl group is directly on N1), attaching various substituted benzoyl groups to the other nitrogen (N4) had a profound effect on activity. nih.gov It was found that introducing hydrophobic substituents on the benzoyl ring improved inhibitory potency. nih.gov Specifically, compounds with chloro, bromo, or trifluoromethyl groups at the C-2' position of the benzoyl ring were highly potent. nih.gov This demonstrates that the N1 substituent plays a vital role in orienting the molecule within the active site of its target enzyme or receptor.
The following table summarizes the structural variations among 1-(4-Hydroxybenzyl)piperazine and its related analogues and their observed biological activities.
| Compound Name | Structural Modification vs. 1-(4-Hydroxybenzyl)piperazine HCl | Key Biological Activity/Target | Reference |
|---|---|---|---|
| 1-(4-Hydroxybenzyl)piperazine | Reference Compound | Metabolite of BZP; monoaminergic activity | europa.eu |
| Benzylpiperazine (BZP) | Lacks the 4-hydroxy group on the benzyl ring | Dopamine/Serotonin/Norepinephrine releasing agent and reuptake inhibitor | researchgate.netnih.gov |
| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one | Adds two tert-butyl groups to the benzyl ring and a methoxyethanone group to the N1 position | Antioxidant; Anxiolytic-like activity; Binds to α1B, 5-HT1A, D2 receptors | researchgate.netnih.gov |
| 1-(3-chlorophenyl)piperazine (mCPP) | Lacks benzyl linker (direct phenyl-piperazine bond); Cl substituent instead of OH; Different substitution pattern (meta vs. para) | Serotonergic agent | europa.euresearchgate.net |
| 1-(4-Hydroxyphenyl)piperazine-based inhibitors | Hydroxyphenyl group is directly on N1; various substituted aroyl groups on N4 | Tyrosinase inhibition | nih.gov |
Computational and Analytical Methodologies in Research
Computational Chemistry Applications
Computational chemistry serves as a powerful tool to predict and analyze the behavior of molecules, saving time and resources in laboratory research. For piperazine (B1678402) derivatives, these techniques elucidate electronic structure, potential energy surfaces, and interactions with biological targets.
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the optimized geometric structure and vibrational frequencies of molecules. In a detailed study of the closely related compound 1-Acetyl-4-(4-hydroxyphenyl)piperazine (B17747) (1A4HP), DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net This level of theory allows for the precise calculation of structural parameters.
The optimized geometry reveals key bond lengths and angles. For instance, the piperazine ring typically adopts a stable chair conformation. researchgate.net The calculated vibrational modes (FT-IR and FT-Raman spectra) correspond well with experimental findings, allowing for accurate assignment of spectral bands to specific molecular vibrations, such as C-H stretching, C=O stretching of the acetyl group, and vibrations of the phenyl ring. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) using DFT Data sourced from a study on the acetylated analog of 1-(4-Hydroxybenzyl)piperazine. researchgate.net
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.23 Å |
| C-N (piperazine) | 1.46 Å | |
| C-C (phenyl ring) | ~1.39 Å | |
| Bond Angle | C-N-C (piperazine) | ~111° |
| N-C-C (piperazine) | ~110° |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is widely used in drug discovery to understand how a ligand, such as a piperazine derivative, might interact with a biological target, typically a protein or enzyme. researchgate.net The process involves placing the ligand in the binding site of the protein and calculating a score that represents the binding affinity.
Studies on various piperazine-based compounds have demonstrated their potential to interact with numerous biological targets. For example, piperazine derivatives have been docked against:
Antimicrobial Targets: To understand the structural basis for their activity against bacteria like S. aureus.
Carbonic Anhydrase II: To evaluate potential as diuretic agents. researchgate.net
Bcl-2 Protein: To investigate anticancer activity by predicting binding interactions that can induce apoptosis. researchgate.net
These simulations identify crucial interactions, such as hydrogen bonds formed by the hydroxyl group or piperazine nitrogens, and hydrophobic interactions involving the phenyl ring. researchgate.net
Table 2: Example Molecular Docking Results for Piperazine Derivatives against Various Protein Targets
| Piperazine Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interaction Noted |
| 1-(4-Methylbenzyl)piperazine | Bacillus cereus (2HUC) | -6.7 | Potential inhibitory activity researchgate.net |
| Piperazine-triazole derivative | AChE (4M0E) | -7.105 | Enzyme inhibition dntb.gov.ua |
| Bergenin-piperazine hybrid | Bcl-2 Protein | Strong | Downregulation of protein expression researchgate.net |
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the stability and dynamics of the ligand-protein complex over time. MD simulations provide a more realistic physiological model by treating molecules as dynamic entities in a simulated aqueous environment. researchgate.net
For piperazine derivatives, MD simulations can:
Confirm the stability of the binding pose obtained from docking.
Analyze the flexibility of the ligand and the protein's binding site.
Calculate the binding free energy with higher accuracy.
Observe conformational changes in the ligand or protein upon binding.
Studies on similar compounds have used MD simulations to reinforce docking results, showing that the ligand remains stably bound within the active site of the target protein, thus validating its potential as an inhibitor. researchgate.netdntb.gov.ua
Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov
For 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP), analysis showed that the HOMO is primarily located on the hydroxyphenyl group, while the LUMO is distributed over the acetylpiperazine moiety. researchgate.net A small HOMO-LUMO energy gap indicates that a molecule is more reactive because it requires less energy to undergo an electronic transition. nih.gov This analysis suggests that charge transfer readily occurs within the molecule, which is a key aspect of its electronic behavior. researchgate.net
Table 3: Frontier Molecular Orbital Energies for 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) Data sourced from a study on the acetylated analog. researchgate.net
| Parameter | Energy (eV) |
| HOMO Energy | -5.62 |
| LUMO Energy | -0.65 |
| Energy Gap (ΔE) | 4.97 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer between filled (donor) and empty (acceptor) orbitals. nih.gov These interactions stabilize the molecule, and their corresponding stabilization energy, E(2), quantifies their significance. nih.gov
In studies of 1A4HP and 1-(4-Methylbenzyl)piperazine, NBO analysis revealed significant hyperconjugative interactions. researchgate.netresearchgate.net For example, interactions involving the lone pair electrons on oxygen and nitrogen atoms with antibonding orbitals of adjacent groups contribute significantly to the molecular stability. These charge transfers from donor NBOs to acceptor NBOs are fundamental to understanding the molecule's electronic configuration and reactivity. researchgate.netnih.gov
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM analysis, is used to analyze the electron density topology to characterize the nature of chemical bonds. researchgate.net By locating bond critical points (BCPs) and analyzing properties like electron density (ρ) and its Laplacian (∇²ρ) at these points, one can classify interactions as covalent, ionic, or hydrogen bonds.
For 1-Acetyl-4-(4-hydroxyphenyl)piperazine, an AIM analysis was performed to further characterize the bonding within the molecule. researchgate.net This method provides profound insights into the strength and nature of intramolecular and intermolecular bonds, complementing the picture provided by NBO and DFT analyses.
Advanced Analytical Method Development for Research Applications
The development of advanced analytical methods is a cornerstone of chemical and pharmaceutical research, enabling the accurate quantification and characterization of compounds like 1-(4-Hydroxybenzyl)piperazine HCl. These methods are crucial for ensuring the quality, consistency, and stability of the compound throughout the research and development process.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the analysis of non-volatile and thermally sensitive compounds like this compound. Its versatility allows for both qualitative and quantitative assessments.
HPLC coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a widely used technique for the analysis of piperazine derivatives. The aromatic hydroxyphenyl group in this compound allows for strong UV absorbance, making this detection method particularly suitable. A UV detector measures the absorbance at a single wavelength, while a DAD detector can acquire a full UV spectrum, providing additional qualitative information and aiding in peak purity assessment.
In a typical HPLC-UV or HPLC-DAD method for this compound, a reversed-phase column, such as a C18 column, is often employed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the basic piperazine moiety.
Illustrative HPLC-UV/DAD Method Parameters for this compound Analysis:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm (UV) or 200-400 nm (DAD) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Illustrative Retention Time | ~ 6.5 min |
Note: The retention time is illustrative and can vary based on the specific chromatographic conditions.
The development of stability-indicating HPLC methods is crucial for assessing the intrinsic stability of a drug substance. diva-portal.org These methods are designed to separate the active compound from its potential degradation products, which may form under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. massbank.eu By subjecting this compound to these conditions and analyzing the resulting mixtures, the method's ability to resolve the parent peak from any degradant peaks can be confirmed. researchgate.net This ensures that the method can accurately measure the concentration of the intact compound in the presence of its degradation products, which is a critical requirement for stability studies. nih.gov
For this compound, forced degradation studies would involve exposing solutions of the compound to conditions like 0.1 N HCl, 0.1 N NaOH, 3% hydrogen peroxide, heat, and UV light. The resulting chromatograms would be inspected for new peaks, and the main peak's purity would be assessed using a DAD detector.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. For this compound, analysis in positive ion mode is typical, where the protonated molecule [M+H]⁺ is observed. The molecular formula of 1-(4-Hydroxybenzyl)piperazine is C11H16N2O, with a monoisotopic mass of 192.13 g/mol . As the hydrochloride salt, the expected protonated molecule would correspond to the free base.
Illustrative ESI-MS Data for 1-(4-Hydroxybenzyl)piperazine:
| Ion | Expected m/z |
| [M+H]⁺ | 193.1335 |
| [M+Na]⁺ | 215.1154 |
Note: These are theoretical m/z values for the free base.
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity and sensitivity of MS. nih.gov For this compound, LC-MS is an invaluable tool for both qualitative and quantitative analysis, especially for the identification of impurities and degradation products.
High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements, typically with an error of less than 5 ppm. This allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for structural elucidation and confirmation. The exact mass of the protonated molecule of 1-(4-Hydroxybenzyl)piperazine can be used to confirm its elemental formula (C11H17N2O⁺).
Illustrative LC-MS/MS Fragmentation Data for the [M+H]⁺ ion of 1-(4-Hydroxybenzyl)piperazine:
| Precursor Ion (m/z) | Fragment Ions (m/z) | Putative Fragment Structure |
| 193.1335 | 107.0491 | [C7H7O]⁺ (hydroxybenzyl cation) |
| 87.0862 | [C4H11N2]⁺ (piperazine fragment) |
Note: This fragmentation pattern is illustrative and based on the expected fragmentation of similar piperazine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In a typical ¹H NMR spectrum, the protons of the 4-hydroxybenzyl group exhibit characteristic signals. The aromatic protons often appear as a set of doublets due to the para-substitution pattern. The benzylic protons adjacent to the piperazine ring and the protons on the piperazine ring itself resonate at specific chemical shifts, confirming the connectivity of the molecule. For instance, in a related compound, 1-(1-benzothiophen-4-yl)piperazine hydrochloride, the piperazine protons appear as broad singlets around 3.30 and 3.61 ppm in DMSO-d6. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The number of unique carbon signals corresponds to the number of non-equivalent carbon atoms in the molecule, and their chemical shifts are indicative of their functional group and hybridization state.
Table 1: Representative NMR Data for Piperazine Derivatives
| Nucleus | Type of Atom | Chemical Shift (ppm) Range |
| ¹H | Aromatic | 6.8 - 7.3 |
| ¹H | Benzylic CH₂ | ~3.5 - 3.6 |
| ¹H | Piperazine CH₂ | ~2.9 - 3.3 |
| ¹H | Piperazine NH | ~1.9 (can be broad and exchangeable) |
| ¹³C | Aromatic C-O | ~150 - 160 |
| ¹³C | Aromatic C | ~115 - 130 |
| ¹³C | Benzylic CH₂ | ~60 - 65 |
| ¹³C | Piperazine CH₂ | ~45 - 55 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. The FT-IR spectrum of piperazine and its derivatives typically shows characteristic absorption bands. For instance, N-H stretching vibrations are observed in the region of 3100-3500 cm⁻¹. niscpr.res.in The presence of the hydroxyl group would lead to a broad O-H stretching band in a similar region. Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperazine and benzyl (B1604629) groups are found between 2800 and 3000 cm⁻¹. scispace.com
Elemental Analysis for Compound Characterization
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By determining the mass percentages of carbon, hydrogen, nitrogen, and other elements, it is possible to confirm the compound's purity and composition. For this compound (C₁₁H₁₇ClN₂O), the theoretical elemental composition can be calculated and compared against experimental values. cymitquimica.comchemicalbook.com A close match between the theoretical and found values provides strong evidence for the successful synthesis of the target molecule.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage |
| Carbon | C | 12.01 | 57.77% |
| Hydrogen | H | 1.01 | 7.51% |
| Chlorine | Cl | 35.45 | 15.51% |
| Nitrogen | N | 14.01 | 12.26% |
| Oxygen | O | 16.00 | 6.99% |
Derivatization Strategies for Enhanced Analytical Detection (e.g., NBD-Cl)
For quantitative analysis, especially at low concentrations, derivatization techniques can be employed to enhance the detectability of 1-(4-hydroxybenzyl)piperazine. A common derivatizing agent for secondary amines like piperazine is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). jocpr.comresearchgate.netjocpr.com This reagent reacts with the piperazine nitrogen to form a stable, UV-active or fluorescent derivative. jocpr.comresearchgate.net This allows for highly sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors. jocpr.comresearchgate.net This method has been successfully validated for the determination of piperazine in various samples, demonstrating good accuracy, linearity, and precision. jocpr.com The derivatization reaction typically proceeds smoothly and without interference from other components in the sample matrix. jocpr.comjocpr.com
Crystallographic Studies
Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions
Furthermore, crystallographic studies elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding. In the case of this compound, the hydroxyl group and the protonated piperazine nitrogen are expected to participate in a network of hydrogen bonds with the chloride anion and adjacent molecules. These interactions are critical in defining the physical properties of the compound.
Hybrid Inorganic-Organic Compound Crystallography
1-(4-Hydroxybenzyl)piperazine can also serve as a component in the formation of hybrid inorganic-organic materials. In these compounds, the organic cation is co-crystallized with an inorganic anion. For example, the crystal structure of (C₁₀H₁₆N₂O)[CoCl₄]·H₂O, which contains a protonated 1-(4-hydroxyphenyl)piperazine (B1294502) cation, has been reported. researchgate.net In this hybrid compound, the organic and inorganic components are linked through N-H···Cl and O-H···Cl hydrogen bonds, creating a three-dimensional network. researchgate.net Such studies are vital for understanding the structural chemistry and potential applications of these novel hybrid materials.
Future Perspectives and Research Trajectories
Development of Novel 1-(4-Hydroxybenzyl)piperazine Hydrochloride Analogues with Targeted Biological Activities
The structural framework of 1-(4-Hydroxybenzyl)piperazine hydrochloride offers a versatile platform for the design and synthesis of new analogues with tailored biological activities. Future research will likely concentrate on strategic modifications of its core components—the piperazine (B1678402) ring, the phenyl ring, and the benzyl (B1604629) group—to enhance potency, selectivity, and pharmacokinetic properties.
One promising strategy involves the "scaffold hopping" approach, where the piperazine-2,5-dione backbone is used to create derivatives with novel properties. nih.gov For instance, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and showed significant antioxidative activity, protecting cells from oxidative damage. nih.gov This suggests that introducing dione (B5365651) functionalities to the piperazine ring of 1-(4-Hydroxybenzyl)piperazine could yield analogues with potent antioxidant or neuroprotective effects.
Another avenue of exploration is the modification of the phenyl group. Research on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives has shown that introducing selected hydrophobic substituents on the aroyl moiety can lead to highly potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov The most effective compounds from this study demonstrated inhibitory concentrations (IC50) significantly lower than the reference compound, kojic acid, indicating their potential in treating hyperpigmentation disorders. nih.gov This highlights the importance of substituent positioning and nature on biological activity. Similarly, modifications on the benzene (B151609) ring of chalcone-piperazine hybrids, such as the introduction of halogen atoms, have been shown to greatly influence anti-tumor activity. nih.gov
Furthermore, synthesizing hybrid compounds by conjugating the 1-(4-Hydroxybenzyl)piperazine scaffold with other pharmacologically active molecules is a viable strategy. For example, creating hybrids with natural products or other synthetic molecules could result in compounds with dual or synergistic activities. nih.gov The synthesis of various piperazine derivatives has already yielded compounds with significant antimicrobial and antifungal properties. researchgate.net
| Analogue/Derivative Class | Modification Strategy | Targeted Biological Activity | Key Research Finding | Reference |
| Piperazine-2,5-diones | Scaffold hopping by modifying the piperazine ring. | Antioxidant | Derivatives protected SH-SY5Y cells from H2O2-induced oxidative damage. | nih.gov |
| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Substitution on an attached aroyl moiety. | Tyrosinase Inhibition | Ortho-substituted derivatives were more potent than kojic acid (IC50 = 1.5-4.6 μM). | nih.gov |
| Chalcone-piperazine hybrids | Halogen substitution on the benzene ring. | Anti-tumor | Halogenated compounds showed the best activity against tumor cells. | nih.gov |
| Substituted phenylpiperazines | Varied substitutions on the phenyl ring. | Antimicrobial/Antifungal | Many synthesized derivatives showed significant activity against various bacteria and fungi. | researchgate.net |
Exploration of Undiscovered Mechanisms of Action
While the primary mechanism of action for some piperazine derivatives involves interactions with neurotransmitter systems like the GABA, serotonin (B10506), and dopamine (B1211576) receptors, the full scope of their biological interactions remains to be elucidated. nih.gov Future research must delve deeper into the molecular pathways modulated by 1-(4-Hydroxybenzyl)piperazine hydrochloride and its analogues to uncover novel mechanisms.
Piperazine derivatives have been noted for their central pharmacological activities, primarily through the monoamine pathway, which has led to their use in antipsychotic, antidepressant, and anxiolytic therapies. nih.gov However, other mechanisms are emerging. For example, certain phenylpiperazine derivatives have been identified as potential intestinal permeation enhancers. nih.gov Studies on Caco-2 cells and rat intestinal mucosae revealed that these compounds can decrease mitochondrial membrane potential and increase plasma membrane potential, ultimately affecting paracellular transport. nih.gov Investigating whether 1-(4-Hydroxybenzyl)piperazine hydrochloride shares these properties could open up new applications in oral drug delivery.
The potential for this compound to interact with other cellular targets, such as enzymes, ion channels, or signaling proteins, is a rich area for future investigation. Unbiased screening approaches, such as chemical proteomics and phenotypic screening, could identify unexpected molecular targets and pathways, revealing therapeutic possibilities beyond its currently understood scope.
Advanced Computational Modeling for Rational Design and Lead Optimization
The integration of advanced computational tools is set to revolutionize the process of drug discovery and development for 1-(4-Hydroxybenzyl)piperazine hydrochloride analogues. In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide profound insights into drug-receptor interactions, guiding the rational design of more potent and selective molecules.
Molecular docking studies have already proven valuable in this area. For instance, docking simulations successfully predicted the binding mode of 4-(4-hydroxyphenyl)piperazine-based tyrosinase inhibitors within the catalytic site of the enzyme, corroborating experimental findings about their competitive inhibition mechanism. nih.gov Similarly, density functional theory (DFT) has been employed to analyze the structural and electronic properties of related compounds like 1-Acetyl-4-(4-hydroxyphenyl) piperazine, providing a basis for understanding their spectroscopic characteristics and reactivity. researchgate.net
Future research will leverage these computational techniques more extensively.
Virtual Screening: Large libraries of virtual analogues can be rapidly screened against biological targets to identify promising candidates for synthesis.
Lead Optimization: Computational models can predict how specific structural modifications will affect a compound's binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, thereby accelerating the lead optimization process.
Mechanism Prediction: Molecular dynamics simulations can model the dynamic behavior of the compound within its binding site over time, offering a deeper understanding of its mechanism of action at an atomic level.
By combining computational predictions with empirical testing, researchers can adopt a more targeted and efficient approach to developing the next generation of 1-(4-Hydroxybenzyl)piperazine hydrochloride-based therapeutics.
Integration of Multi-Omics Approaches in Biological Evaluation
To gain a comprehensive, systems-level understanding of the biological effects of 1-(4-Hydroxybenzyl)piperazine hydrochloride, future research will increasingly rely on the integration of multi-omics technologies. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex network of molecular changes induced by the compound in biological systems.
A study on indomethacin (B1671933) toxicity provides a template for this approach, where multi-specimen metabolomics and transcriptomics were used to uncover mechanisms of nephrotoxicity, such as oxidant-antioxidant imbalance and dysfunctional mitochondria. nih.gov Applying a similar strategy to 1-(4-Hydroxybenzyl)piperazine hydrochloride could:
Identify Biomarkers: Omics data can help identify biomarkers for predicting therapeutic response or potential toxicity.
Elucidate Off-Target Effects: A global analysis of changes in gene expression, protein levels, and metabolite concentrations can uncover unintended off-target effects.
Personalized Medicine: By linking omics profiles to clinical outcomes, it may be possible to identify patient populations who are most likely to benefit from treatment, paving the way for personalized medicine approaches. The PharmGKB database is a resource that already curates information on how genetic variation affects drug response for various compounds, including piperazine derivatives. pharmgkb.org
| Omics Technology | Potential Application for 1-(4-Hydroxybenzyl)piperazine hcl Research | Example Insight |
| Transcriptomics | Analyze changes in gene expression in response to the compound. | Identify up- or down-regulated pathways, revealing the mechanism of action. |
| Proteomics | Quantify changes in the protein landscape of cells or tissues. | Discover direct protein targets and downstream signaling effects. |
| Metabolomics | Profile changes in small-molecule metabolites. | Uncover alterations in metabolic pathways and identify biomarkers of effect. nih.gov |
| Genomics/Pharmacogenomics | Correlate genetic variations with drug response. | Identify patient subpopulations with enhanced efficacy or susceptibility to adverse effects. pharmgkb.org |
Design of Targeted Delivery Systems for Enhanced Efficacy
Maximizing the therapeutic index of 1-(4-Hydroxybenzyl)piperazine hydrochloride—enhancing its efficacy at the target site while minimizing systemic exposure and potential side effects—is a critical goal. The development of targeted drug delivery systems (TDDS) represents a key strategy to achieve this. nih.gov
Nanotechnology offers a particularly promising platform. Encapsulating the compound within nanocarriers, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.gov Recent advances have demonstrated the potential of piperazine-derived lipids to form nanoparticles that can effectively deliver mRNA to immune cells, showcasing the compatibility of the piperazine moiety with nanoparticle formulations. nih.govdoaj.org
Another sophisticated approach involves conjugating the compound to targeting ligands that bind to receptors overexpressed on specific cell types. For example, piperazine-based compounds have been conjugated to humanized ferritin nanocages for the targeted delivery of siRNA to cancer cells expressing the transferrin receptor. nih.govacs.org This strategy could be adapted to deliver 1-(4-Hydroxybenzyl)piperazine hydrochloride specifically to diseased tissues, such as tumors or inflamed areas.
Future research in this area will focus on:
Developing Stimuli-Responsive Systems: Nanocarriers that release their payload in response to specific microenvironmental triggers (e.g., pH, enzymes) at the target site.
Creating Multifunctional Platforms: Delivery systems that combine therapeutic delivery with diagnostic imaging capabilities (theranostics).
Utilizing Protein-Based Carriers: Leveraging natural proteins like albumin as carriers to improve biocompatibility and circulation time. nih.gov
By engineering advanced delivery systems, the therapeutic potential of 1-(4-Hydroxybenzyl)piperazine hydrochloride can be more precisely and effectively harnessed.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Hydroxybenzyl)piperazine HCl, and how can reaction conditions be tailored for specific derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorobenzyl derivatives are synthesized by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are employed for triazole derivatives. Key steps include:
- Use of CuSO₄·5H₂O and sodium ascorbate as catalysts .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?
- Core Techniques :
- NMR Spectroscopy : Proton and carbon NMR confirm structural integrity (e.g., aromatic protons at δ 6.6–7.0 ppm, piperazine CH₂ signals at δ 2.4–3.5 ppm) .
- HPLC with Internal Standards : For quantitative analysis, p-tolylpiperazine (pTP) is used as an internal standard to detect impurities like chlorophenyl or methoxyphenyl analogs .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₀H₁₃FN₂ for fluorophenyl derivatives, MW 180.22 g/mol) .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (classified as Skin Corrosion/Irritant Category 2) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., HCl gas during acidification) .
- Storage : Store in airtight containers at ambient temperature, away from oxidizers .
Advanced Research Questions
Q. What strategies are used to differentiate structural isomers of piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine vs. 1-(4-trifluoromethylphenyl)piperazine?
- Analytical Workflow :
- Raman Microspectroscopy : Combined with multivariate analysis (e.g., Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA)) to resolve spectral differences between isomers. Laser power (20 mW) and 128–256 scans optimize resolution .
- Chromatographic Separation : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) achieves baseline separation .
- Key Findings : PCA explains >99% variance for trifluoromethylphenyl isomers using peak positions at 800–1200 cm⁻¹ .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Stability Studies :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Analysis : TGA/DSC to determine decomposition temperature (e.g., >200°C for fluorobenzyl analogs) .
Q. What methodologies are employed to assess the biological activity of this compound, particularly as a kinase inhibitor?
- In Vitro Assays :
- Enzyme Inhibition : Tyrosine kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities. The hydroxybenzyl group shows hydrogen bonding with kinase active sites (e.g., Thr766 in EGFR) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?
- SAR Strategies :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the benzyl ring to enhance kinase binding. Fluorobenzyl analogs show 10-fold higher activity than methoxy derivatives .
- Scaffold Hybridization : Combine piperazine with triazole or acetylene moieties to improve metabolic stability (e.g., triazole derivatives in ).
Data Contradictions and Resolution
- Synthetic Yields : Microwave-assisted reactions ( ) report higher yields (>80%) compared to conventional methods (50–60% in ). Resolution: Optimize microwave power and solvent ratios.
- Biological Activity : Some studies report hydroxyphenyl derivatives as kinase inhibitors ( ), while others highlight recreational use of chlorophenyl analogs ( ). Resolution: Context-dependent activity—substituent positioning critically affects target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
